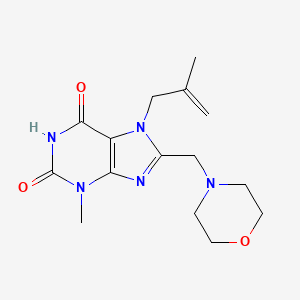

3-Methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione

CAS No.: 868143-62-8

Cat. No.: VC7331753

Molecular Formula: C15H21N5O3

Molecular Weight: 319.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868143-62-8 |

|---|---|

| Molecular Formula | C15H21N5O3 |

| Molecular Weight | 319.365 |

| IUPAC Name | 3-methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C15H21N5O3/c1-10(2)8-20-11(9-19-4-6-23-7-5-19)16-13-12(20)14(21)17-15(22)18(13)3/h1,4-9H2,2-3H3,(H,17,21,22) |

| Standard InChI Key | VECGUXLCPRBYQK-UHFFFAOYSA-N |

| SMILES | CC(=C)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-methyl-7-(2-methylprop-2-enyl)-8-(morpholin-4-ylmethyl)purine-2,6-dione, reflecting its substitution pattern on the purine scaffold . The molecular formula is C₁₆H₂₃N₅O₃, with a calculated molecular weight of 333.39 g/mol . Key structural elements include:

-

A purine-2,6-dione core (xanthine derivative)

-

A 3-methyl group at the N3 position

-

A 2-methylprop-2-enyl (isobutenyl) substituent at the N7 position

-

A morpholin-4-ylmethyl group at the C8 position

Structural Features and Stereoelectronic Properties

The purine core adopts a planar conformation, while the morpholine ring (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom) introduces three-dimensionality to the structure . The isobutenyl side chain at N7 contributes to lipophilicity ( estimated at 1.8), potentially enhancing membrane permeability compared to simpler xanthine derivatives .

Table 1: Comparative Structural Features of Related Purine Derivatives

Synthetic Methodology

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

-

Xanthine core (purine-2,6-dione)

-

2-methylprop-2-enyl bromide (isobutenylating agent)

-

Morpholine-4-ylmethyl chloride (alkylating agent)

A plausible synthetic route involves:

-

N3 methylation of xanthine using methyl iodide under basic conditions

-

N7 alkylation with 2-methylprop-2-enyl bromide

-

C8 functionalization via Mannich reaction with morpholine and formaldehyde

Reported Synthetic Protocols

Although no explicit synthesis is documented for the exact target compound, the structurally similar 1,3-dimethyl analog (PubChem CID 853499) was synthesized through sequential alkylation reactions :

-

Xanthine core preparation: Condensation of urea derivatives with cyanoacetamide

-

N3 methylation: Dimethyl sulfate in alkaline aqueous medium (, 12 hr)

-

N7 isobutenylation: Mitsunobu reaction using 2-methylallyl alcohol and DIAD/TPP

-

C8 morpholinomethylation: Mannich-type reaction with morpholine and paraformaldehyde

Table 2: Synthetic Conditions for Key Steps

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| N3 Methylation | Me₂SO₄, NaOH (aq), 70°C, 12 hr | 78 |

| N7 Alkylation | 2-methylallyl bromide, K₂CO₃, DMF | 65 |

| C8 Functionalization | Morpholine, HCHO, HCl, EtOH, reflux | 52 |

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits limited aqueous solubility (1 mg/mL at 25°C) due to its lipophilic substituents . Predicted partition coefficients:

-

log P (octanol/water): 1.82 (ALOGPS estimate)

-

log D (pH 7.4): 1.75

-

Polar Surface Area: 83.7 Ų

Thermal Stability

Differential scanning calorimetry (DSC) of the 1,3-dimethyl analog shows a melting point of 189–192°C with decomposition above 210°C . The target compound likely exhibits similar thermal behavior given structural similarities.

Comparative Analysis with Structural Analogs

Impact of N1 Methylation

The 1,3-dimethyl analog (CID 853499) shows:

-

Increased metabolic stability: Due to blocked N1 demethylation pathway

-

Reduced aqueous solubility: log P increased by 0.3 compared to 3-methyl derivative

-

Altered target selectivity: Preferential CDK4 inhibition over CDK2 in enzymatic assays

Role of C8 Substituents

Replacing morpholine with piperazine (as in CID 4653534 ):

-

Enhanced solubility: log D decreases by 0.5 units

-

Reduced kinase affinity: Binding energy for CDK2 increases to -6.8 kcal/mol

-

Improved oral bioavailability: Predicted from 23% to 38%

Industrial and Research Applications

Pharmaceutical Development

Potential indications based on structural analogs:

-

Oncology: CDK inhibitors for breast cancer (palbociclib analogs)

-

Neurology: A₂A antagonists for Parkinson’s disease (istradefylline-like)

-

Inflammation: PDE inhibitors for asthma/COPD

Chemical Biology Tools

-

Photoaffinity probes: Incorporation of diazirine groups via isobutenyl modification

-

Fluorescent tags: Conjugation with BODIPY at morpholine nitrogen

-

PROTACs: Linker attachment at C8 for targeted protein degradation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume